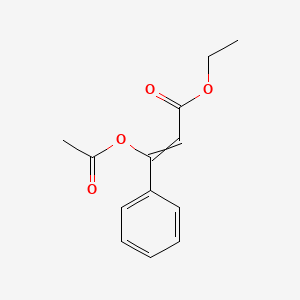![molecular formula C7H6N2OS3 B14493260 6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one CAS No. 63766-94-9](/img/structure/B14493260.png)
6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one is a heterocyclic compound that belongs to the class of thiazolo-thiadiazines This compound is characterized by its unique fused ring system, which includes both thiazole and thiadiazine rings
准备方法
The synthesis of 6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
化学反应分析
6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring system.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: The compound’s biological activities have led to investigations into its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings, with enhanced durability and resistance to environmental factors.
作用机制
The mechanism of action of 6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cell division, thereby preventing the proliferation of cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in microbial cells, leading to their death.
相似化合物的比较
6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar fused ring system but differ in the arrangement of nitrogen and sulfur atoms. They also exhibit diverse biological activities, including anticancer and antimicrobial properties.
Thiazolo[3,2-a]pyrimidines: These compounds have a similar thiazole ring but are fused with a pyrimidine ring instead of a thiadiazine ring. They are known for their antitumor and anti-inflammatory activities.
Imidazoles: Although structurally different, imidazoles are another class of heterocyclic compounds with significant biological activities. They are widely used in pharmaceuticals for their antifungal and anticancer properties.
属性
CAS 编号 |
63766-94-9 |
|---|---|
分子式 |
C7H6N2OS3 |
分子量 |
230.3 g/mol |
IUPAC 名称 |
6,7-dimethyl-2-sulfanylidene-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one |
InChI |
InChI=1S/C7H6N2OS3/c1-3-4(2)12-5-8-6(11)13-7(10)9(3)5/h1-2H3 |
InChI 键 |
MCKLJTLTANFZAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=NC(=S)SC(=O)N12)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)

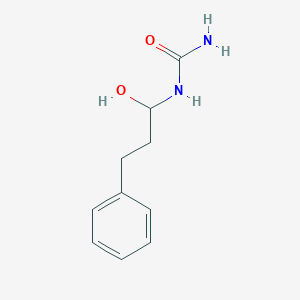
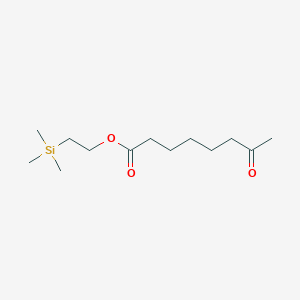
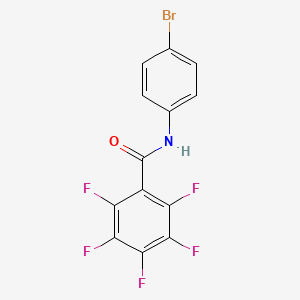

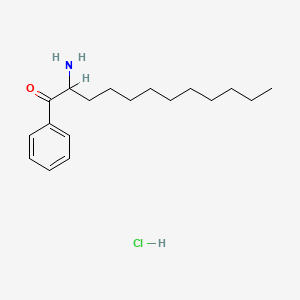
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)

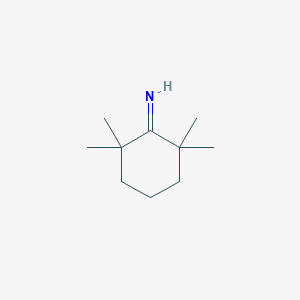
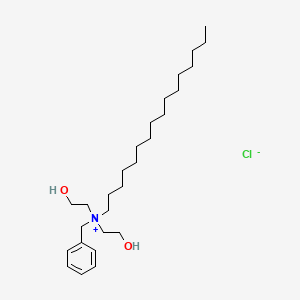
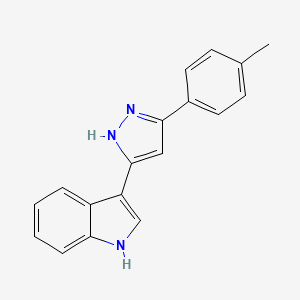
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)
